Vinbarbital - 125-42-8

Vinbarbital

Catalog Number: EVT-286057
CAS Number: 125-42-8
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinbarbital is a member of barbiturates.
Synthesis Analysis

The synthesis of Vinbarbital involves a multi-step process beginning with the condensation of urea and malonic acid derivatives to form barbituric acid. This compound is then alkylated using ethyl and methylbutenyl groups. The general synthetic route can be summarized as follows:

  1. Formation of Barbituric Acid: Urea reacts with malonic acid derivatives.
  2. Alkylation: Barbituric acid is treated with appropriate alkylating agents to introduce the ethyl and methylbutenyl substituents.

This synthetic pathway allows for the production of Vinbarbital in a laboratory setting, typically requiring controlled conditions to ensure yield and purity.

Molecular Structure Analysis

Vinbarbital has a molecular formula of C11_{11}H16_{16}N2_2O3_3 and a molecular weight of approximately 224.26 g/mol. Its structure includes three carbonyl groups, which play critical roles in its biological activity. Notably, one carbonyl group (C(6)-O(6)) participates in hydrogen bonding, enhancing the compound's stability and interaction with biological targets .

Key Structural Features:

  • Carbon Backbone: A pyrimidinetrione structure with ethyl and methylbutenyl side chains.
  • Functional Groups: Three carbonyl groups contributing to its reactivity and pharmacological effects.
Chemical Reactions Analysis

Vinbarbital can undergo several chemical reactions, including:

  1. Oxidation: Under specific conditions, it can be oxidized to form various derivatives.
  2. Reduction: Reduction reactions are possible using reagents like lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution can occur at its functional groups, allowing for further chemical modifications.

These reactions are essential for both understanding the compound's chemistry and developing new derivatives for research or therapeutic use.

Mechanism of Action

The primary mechanism of action for Vinbarbital involves the enhancement of gamma-aminobutyric acid (GABA) receptor activity in the central nervous system. By binding to these receptors, Vinbarbital increases inhibitory neurotransmission, leading to sedation and hypnosis. This mechanism is crucial for its application as a sedative agent in clinical settings.

Key Points:

  • Target Receptors: Various subunits of GABA receptors.
  • Effect on Neurotransmission: Increased inhibition results in sedative effects.
Physical and Chemical Properties Analysis

Vinbarbital exhibits several notable physical and chemical properties:

  • Molecular Weight: 224.26 g/mol.
  • Solubility: The solubility characteristics have been studied but are not extensively detailed in available literature.
  • Melting Point: Specific melting point data may vary based on purity and polymorphic forms.

These properties influence both its pharmacological profile and its behavior in chemical reactions .

Historical Development and Pharmacological Classification

Discovery and Initial Synthesis by Sharp & Dohme (1939)

Vinbarbital (5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione) was first synthesized in 1939 by the pharmaceutical company Sharp & Dohme, as documented in United States Patent 2187703 [1]. This barbiturate derivative was developed during an era of intense pharmacological exploration of barbituric acid compounds, following the pioneering work of von Baeyer who first synthesized barbituric acid in 1863 [4]. The molecular structure of vinbarbital featured a unique 5-ethyl-5-(1-methyl-1-butenyl) configuration that distinguished it from earlier barbiturates like barbital (1903) and phenobarbital (1912) [4] [7]. This structural modification was strategically designed to optimize the compound's lipophilicity, thereby influencing its distribution kinetics and duration of action. The development represented the pharmaceutical industry's ongoing efforts to refine barbiturate therapeutics during the early 20th century, seeking compounds with improved efficacy profiles for sedative-hypnotic applications [1] [9].

Table 1: Key Chemical Attributes of Vinbarbital

PropertySpecification
IUPAC Name5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione
Molecular FormulaC₁₁H₁₆N₂O₃
Molecular Weight224.260 g·mol⁻¹
CAS Registry Number125-42-8
StereochemistryRacemic mixture
Development Year1939
Original Patent HolderSharp & Dohme

Evolution of Pharmacological Classification as an Intermediate-Acting Barbiturate

Pharmacologically, vinbarbital was classified as an intermediate-acting barbiturate with a therapeutic profile positioned between long-acting agents like phenobarbital (duration >6 hours) and short-acting compounds like secobarbital (duration 3-4 hours) [7] [9]. This classification emerged through comparative pharmacodynamic studies conducted during the 1940s-1950s that evaluated onset and duration of action across the barbiturate class. Vinbarbital's plasma half-life and duration of action (approximately 4-6 hours) aligned closely with amobarbital, placing it firmly within the intermediate-acting category [5] [9].

The compound demonstrated a characteristic barbiturate mechanism of action through potentiation of GABAergic neurotransmission. Specifically, vinbarbital bound to GABA-A receptor subunits, prolonging the opening duration of chloride channels and inducing neuronal hyperpolarization [3] [6]. This mechanism underpinned its sedative-hypnotic effects, with studies indicating it produced "typical barbiturate-like sedative-hypnotic effects on the central nervous system" [9]. Vinbarbital exhibited hepatic metabolism via microsomal enzymes and shared the enzyme-inducing properties common to barbiturates, which contributed to potential drug interactions [9]. Its pharmacokinetic profile showed cross-tolerance with other sedative-hypnotics including ethanol, pentobarbital, and benzodiazepines [9].

Table 2: Barbiturate Classification by Duration of Action

Duration ClassRepresentative AgentsDuration (Hours)Vinbarbital Comparison
Ultra-short-actingMethohexital, Thiopental0.25-0.5Shorter duration
Short-actingSecobarbital, Pentobarbital3-4Similar onset, shorter
Intermediate-actingVinbarbital, Amobarbital4-6N/A
Long-actingPhenobarbital, Primidone>12Longer duration

Regulatory Milestones and Global Market Discontinuation Trends

Vinbarbital's regulatory history reflects the evolving global approach to barbiturate control throughout the 20th century. Despite initial therapeutic adoption in several countries, comprehensive reviews by international bodies concluded that vinbarbital did not warrant international scheduling. The World Health Organization's Expert Committee on Drug Dependence (ECDD) explicitly recommended against scheduling in 1988, noting "insufficient evidence that vinbarbital is being, or is likely to be, abused so as to constitute a public health and social problem" [9]. This decision was informed by surveillance data showing minimal reports of abuse—only isolated cases in Belgium, Finland, Congo, and the United States—with no significant public health impact [9].

The compound's market presence gradually diminished due to pharmacological limitations and therapeutic displacement rather than regulatory restrictions. By the late 20th century, vinbarbital was commercially unavailable worldwide despite maintaining formal registration in eight countries [9]. This discontinuation trend paralleled broader barbiturate market contractions; U.S. production of barbituric acid derivatives peaked at 852,000 pounds in 1960 (equivalent to ~6 billion 1-grain tablets), sufficient for 33 doses per American citizen [4]. However, the therapeutic limitations of vinbarbital specifically, including its "relatively low" therapeutic usefulness as rated by the ECDD [9], and the emergence of safer alternatives like benzodiazepines led to its obsolescence. The transition away from barbiturates was further accelerated by safety concerns regarding their narrow therapeutic index, abuse potential, and significant drug interaction profiles [5] [7].

Table 3: Global Regulatory and Market Status Timeline

PeriodRegulatory/Market StatusKey Influencing Factors
1939-1950sMarket introduction as prescription hypnotic-sedativePatent protection; clinical adoption
1960s-1970sNational controls implemented in six countriesEmerging concerns about barbiturate misuse
1980sECDD review and recommendation against scheduling (1988)Minimal abuse reports; low public health impact
Late 20th C.Global market discontinuationTherapeutic obsolescence; safety concerns
21st CenturyNot commercially available anywhereComplete replacement by newer sedative-hypnotics

Properties

CAS Number

125-42-8

Product Name

Vinbarbital

IUPAC Name

5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+

InChI Key

RAFOHKSPUDGZPR-VOTSOKGWSA-N

SMILES

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC

Solubility

Soluble in DMSO

Synonyms

5- vinyl-5-(1-methylbutyl)barbituric acid
butylvinal
butylvinal, (-)-isomer
Bykonox
Speda
Suppoptanox
vinylbital

Canonical SMILES

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC

Isomeric SMILES

CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.